molecular formula C26H23NO5 B11611423 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl phenoxyacetate

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl phenoxyacetate

Cat. No.: B11611423
M. Wt: 429.5 g/mol
InChI Key: OLEQCNOJJJGQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate typically involves multi-step organic reactions. The starting materials might include 4-methoxyphenylhydrazine, acetylacetone, and phenoxyacetic acid. The synthesis could involve:

    Formation of the indole core: This might be achieved through Fischer indole synthesis, where 4-methoxyphenylhydrazine reacts with acetylacetone under acidic conditions.

    Acetylation: The indole derivative could be acetylated using acetic anhydride in the presence of a base like pyridine.

    Esterification: The final step might involve esterification of the indole derivative with phenoxyacetic acid using a coupling agent like DCC (dicyclohexylcarbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions might occur at the phenoxyacetate moiety using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methoxyphenyl)-2-methyl-1H-indole: Lacks the acetyl and phenoxyacetate groups.

    3-acetyl-1H-indole: Lacks the methoxyphenyl and phenoxyacetate groups.

    2-phenoxyacetic acid: Lacks the indole core.

Uniqueness

3-acetyl-1-(4-methoxyphenyl)-2-methyl-1H-indol-5-yl 2-phenoxyacetate is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

[3-acetyl-1-(4-methoxyphenyl)-2-methylindol-5-yl] 2-phenoxyacetate

InChI

InChI=1S/C26H23NO5/c1-17-26(18(2)28)23-15-22(32-25(29)16-31-21-7-5-4-6-8-21)13-14-24(23)27(17)19-9-11-20(30-3)12-10-19/h4-15H,16H2,1-3H3

InChI Key

OLEQCNOJJJGQKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)COC4=CC=CC=C4)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.